8-[3-(2-Propan-2-ylphenoxy)propoxy]quinoline
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Overview
Description
8-[3-(2-Propan-2-ylphenoxy)propoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. This particular compound features a quinoline core substituted with a propoxy chain linked to a 2-propan-2-ylphenoxy group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(2-Propan-2-ylphenoxy)propoxy]quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Propoxy Chain: The propoxy chain can be introduced via nucleophilic substitution reactions. For example, 8-hydroxyquinoline can be reacted with 3-bromopropanol in the presence of a base to form 8-(3-hydroxypropoxy)quinoline.
Attachment of the 2-Propan-2-ylphenoxy Group: The final step involves the reaction of 8-(3-hydroxypropoxy)quinoline with 2-propan-2-ylphenol in the presence of a suitable coupling agent, such as a carbodiimide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[3-(2-Propan-2-ylphenoxy)propoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce nitro groups or carbonyl compounds.
Substitution: Nucleophilic substitution reactions can be carried out to replace the propoxy or phenoxy groups with other functional groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with ketone or carboxylic acid groups, while reduction can produce amines or alcohols.
Scientific Research Applications
8-[3-(2-Propan-2-ylphenoxy)propoxy]quinoline has several scientific research applications:
Medicinal Chemistry: Quinolines are known for their antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.
Material Science: Quinolines and their derivatives are used in the development of organic semiconductors, dyes, and polymers.
Mechanism of Action
The mechanism of action of 8-[3-(2-Propan-2-ylphenoxy)propoxy]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline: Similar structure but with different substituents on the phenoxy group.
8-[3-(2-Isopropylphenoxy)propoxy]quinoline: Similar structure with an isopropyl group instead of a propan-2-yl group.
Uniqueness
8-[3-(2-Propan-2-ylphenoxy)propoxy]quinoline is unique due to its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propan-2-yl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
8-[3-(2-propan-2-ylphenoxy)propoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16(2)18-10-3-4-11-19(18)23-14-7-15-24-20-12-5-8-17-9-6-13-22-21(17)20/h3-6,8-13,16H,7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPHVWRUMUMUTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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